molecular formula C13H8N2O3 B13356276 2-Hydroxyphenazine-1-carboxylic acid CAS No. 4075-25-6

2-Hydroxyphenazine-1-carboxylic acid

Cat. No.: B13356276
CAS No.: 4075-25-6
M. Wt: 240.21 g/mol
InChI Key: GXLWPTUCVZRTBQ-UHFFFAOYSA-N
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Description

2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA) is a naturally occurring phenazine derivative that serves as a critical biosynthetic intermediate and a compound of significant research interest due to its enhanced bioactivity. It is primarily known as the direct precursor to 2-Hydroxyphenazine (2-OH-PHZ), a compound demonstrated to have stronger broad-spectrum antifungal activity than the well-known biopesticide Phenazine-1-carboxylic acid (PCA) against various plant pathogens, such as Gaeumannomyces graminis var. tritici . The conversion from PCA to 2-OH-PCA is catalyzed by the flavin-dependent monooxygenase PhzO . This reaction is dependent on NADP(H) and Fe³⁺, with 28°C identified as an optimal temperature for the conversion . Subsequently, 2-OH-PCA undergoes spontaneous, non-enzymatic decarboxylation to form 2-OH-PHZ, a reaction that follows first-order kinetics . Recent research has redefined the catalytic role of PhzO, showing its promiscuity can also lead to the production of a novel dihydroxylated derivative, 3,4-dihydroxyphenazine-1-carboxylic acid (3,4-OH-PCA), especially when flavin reductase Fre is co-expressed to enhance FADH₂ regeneration . This newly discovered derivative, 3,4-OH-PCA, has shown substantial in vitro cytotoxicity against oesophageal cancer TE-1 cells and human cervical cancer HeLa cells, indicating the potential of phenazine compounds in anticancer research . The production of 2-OH-PHZ in native producers like Pseudomonas chlororaphis is typically low, but yields can be significantly enhanced through metabolic engineering strategies, such as knocking out negative regulatory genes (e.g., rpeA , lon ) and enhancing the shikimate pathway . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4075-25-6

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

2-hydroxyphenazine-1-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-10-6-5-9-12(11(10)13(17)18)15-8-4-2-1-3-7(8)14-9/h1-6,16H,(H,17,18)

InChI Key

GXLWPTUCVZRTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)C(=O)O)O

Origin of Product

United States

Biosynthesis of 2 Hydroxyphenazine 1 Carboxylic Acid

Shikimate Pathway as the Foundational Biosynthetic Route

The shikimate pathway is central to the biosynthesis of aromatic amino acids and numerous secondary metabolites in bacteria, fungi, plants, and algae. researchgate.net It serves as the entry point for the synthesis of the phenazine (B1670421) scaffold. nih.govwikipedia.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic reactions. researchgate.net

Chorismate stands as a critical branch-point metabolite in the shikimate pathway. researchgate.netnih.govyoutube.com It is the last common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as for the biosynthesis of phenazines. youtube.comnih.gov The synthesis of the basic phenazine structure involves the head-to-tail condensation of two molecules derived from chorismate. nih.govwikipedia.orgnih.gov The phenazine biosynthesis pathway branches off from the primary shikimate pathway at chorismate, with a conserved set of phz genes encoding the necessary enzymes for this conversion. nih.govyoutube.com

Following the divergence from the shikimate pathway, a series of enzymatic reactions convert chorismate into the core phenazine structure. A pivotal molecule in this cascade is phenazine-1-carboxylic acid (PCA). nih.govnih.govresearchgate.netnih.gov In many phenazine-producing bacteria, particularly fluorescent Pseudomonas species, PCA is the first stable phenazine compound formed and serves as the precursor for a variety of other phenazine derivatives. nih.govyoutube.com The enzymes encoded by the core phz operon are responsible for the synthesis of PCA. researchgate.netresearchgate.net This intermediate is then available for further modification by strain-specific enzymes, leading to the diversity of phenazine compounds observed in nature. nih.gov

Enzymatic Conversion Mechanisms Leading to 2-Hydroxyphenazine-1-carboxylic Acid

The final step in the biosynthesis of this compound involves the specific hydroxylation of the PCA molecule. This conversion is not spontaneous and requires the action of a dedicated enzyme. youtube.comresearchgate.net

The conversion of PCA to this compound (2-OH-PCA) is catalyzed by a single enzyme known as PhzO. nih.govyoutube.comresearchgate.net PhzO is an aromatic monooxygenase that specifically hydroxylates PCA. nih.govresearchgate.net This enzyme is encoded by the phzO gene, which is often located downstream of the core phenazine biosynthetic operon. nih.govresearchgate.net The action of PhzO introduces a hydroxyl group onto the phenazine ring, leading to the formation of 2-OH-PCA. youtube.com It has been noted that 2-OH-PCA can then be spontaneously decarboxylated to form 2-hydroxyphenazine (B1496473) (2-OH-PHZ). researchgate.net

The catalytic activity of the PhzO monooxygenase is dependent on the presence of specific cofactors. The hydroxylation of PCA to 2-OH-PCA requires the presence of NADP(H). researchgate.net Furthermore, research has demonstrated that the presence of ferric iron ions (Fe³⁺) enhances the conversion of PCA by PhzO. researchgate.net While the precise mechanism of Fe³⁺ enhancement is a subject of ongoing study, its role is significant for the optimal functioning of the enzyme.

CofactorRole in PhzO CatalysisReference
NADP(H)Essential for the hydroxylation of PCA to 2-OH-PCA. researchgate.net
Iron Ions (Fe³⁺)Enhances the enzymatic conversion of PCA. researchgate.net
Kinetic Parameter/ObservationFindingReference
Optimal Temperature28°C for the conversion of PCA to 2-OH-PHZ (via 2-OH-PCA). researchgate.net
Substrate InhibitionExcess PCA inhibits the production of 2-OH-PCA. researchgate.net
Catalytic EfficiencyReported to be relatively low. researchgate.net

PhzO Monooxygenase Activity: Hydroxylation of Phenazine-1-carboxylic Acid

Substrate Inhibition Phenomena Associated with PhzO Activity

The enzymatic conversion of phenazine-1-carboxylic acid (PCA) to this compound is catalyzed by the monooxygenase PhzO. Research into the kinetics of this reaction has revealed that the activity of the PhzO enzyme can be subject to substrate inhibition. When PCA, the substrate for PhzO, is present in excess concentrations (e.g., 80–120 mg/L), the production of 2-hydroxyphenazine does not increase and can be inhibited. plos.orgnih.gov This phenomenon suggests that at high concentrations, the substrate may bind to the enzyme in a non-productive manner, thereby reducing its catalytic efficiency. plos.org This saturation of the PhzO enzyme under high substrate conditions is a critical factor in understanding the limits of 2-hydroxyphenazine biosynthesis in fermentation cultures. plos.orgnih.gov

Spontaneous Decarboxylation of this compound to 2-Hydroxyphenazine

Following its synthesis, this compound (2-OH-PCA) can undergo a subsequent chemical transformation. It has been demonstrated that this intermediate compound is unstable and can be spontaneously decarboxylated to form 2-hydroxyphenazine (2-OH-PHZ). plos.orgfrontiersin.org This conversion occurs without the involvement of any enzyme. plos.orgnih.gov

The rate of this spontaneous reaction follows first-order kinetics and is significantly influenced by environmental conditions such as pH and temperature. plos.org Studies have shown that the ratio of conversion from 2-OH-PCA to 2-OH-PHZ increases with temperature up to a certain point (below 55°C) and is also dependent on the pH of the medium. plos.org This non-enzymatic step adds another layer of complexity to the production profile of phenazines in microorganisms that produce 2-OH-PCA.

Genetic Determinants of this compound Biosynthesis

The production of this compound is dictated by a specific set of genes. The genetic framework consists of a highly conserved core gene cluster responsible for the synthesis of the precursor molecule, and a specific, less common gene that confers the ability to perform the final hydroxylation step.

The Conserved phzABCDEFG Gene Cluster and Phenazine-1-carboxylic Acid Synthesis

Across all phenazine-producing fluorescent pseudomonads, the synthesis of the basic phenazine scaffold is governed by a highly conserved core operon, phzABCDEFG. frontiersin.orgnih.govasm.orgpnas.orgmdpi.comnih.gov This seven-gene locus encodes the necessary enzymes to convert chorismic acid, a key intermediate from the shikimic acid pathway, into phenazine-1-carboxylic acid (PCA). nih.govfrontiersin.orgnih.gov

The products of the phzC, phzD, and phzE genes show similarities to enzymes involved in shikimic and chorismic acid metabolism and, along with PhzF, are essential for PCA production. nih.govasm.orgpnas.org The PhzA and PhzB proteins are homologous and are thought to be involved in stabilizing a multienzyme complex for PCA synthesis. nih.govasm.org PhzG is believed to provide a necessary cofactor for the enzymatic reactions. nih.govasm.org Therefore, the presence and expression of the phzABCDEFG cluster provide the foundational capability for a microorganism to produce PCA, the direct precursor to this compound. nih.govasm.orgnih.govasm.org

Specificity and Location of the phzO Gene for this compound Production

The specific capacity to produce this compound is conferred by a single, novel gene designated phzO. frontiersin.orgnih.govasm.orgnih.govasm.org This gene encodes a 55-kDa aromatic monooxygenase, PhzO, which is responsible for the specific hydroxylation of PCA to generate this compound. nih.govasm.orgnih.gov

The phzO gene is not part of the core phzABCDEFG operon. In strains such as Pseudomonas chlororaphis (formerly aureofaciens) 30-84, the phzO gene is located downstream from the core phenazine cluster. nih.govasm.orgnih.gov The presence of phzO is the key genetic determinant that distinguishes strains capable of producing 2-hydroxylated phenazines from those that only produce PCA or other derivatives. frontiersin.orgnih.govnih.govasm.orgasm.org Knocking out the phzO gene in a producing strain eliminates the formation of this compound and leads to the accumulation of PCA alone. frontiersin.orgnih.gov

Overview of Other Phenazine Modification Genes (e.g., phzH, phzM, phzS) and Their Roles in Phenazine Diversification

The diversity of phenazine compounds produced by different bacteria arises from the presence of various phenazine-modifying genes that act on the common precursor, PCA. frontiersin.orgnih.gov These genes, much like phzO, encode enzymes that catalyze specific chemical modifications to the PCA molecule.

phzH : This gene encodes an enzyme with homology to asparagine synthases that converts PCA into phenazine-1-carboxamide (B1678076) (PCN). frontiersin.orgnih.govnih.govnih.gov

phzM and phzS : These two genes work in concert to produce the blue pigment pyocyanin (B1662382) (PYO). frontiersin.orgnih.govnih.govresearchgate.net phzM encodes a phenazine-specific methyltransferase, and phzS encodes a flavin-containing monooxygenase. frontiersin.orgnih.govresearchgate.net The combined action of PhzM and PhzS is required to convert PCA to PYO. frontiersin.orgnih.govresearchgate.netresearchgate.net

phzS (alone) : When expressed by itself, the phzS gene product can convert PCA into 1-hydroxyphenazine. frontiersin.orgnih.govnih.gov

This modularity, where a core biosynthetic pathway for PCA is complemented by a diverse set of modification genes, allows different bacterial strains to produce a unique profile of phenazine compounds tailored to their specific ecological niches. nih.govasm.org

Table 1: Key Genes in the Biosynthesis and Diversification of Phenazines


Gene/ClusterEncoded Protein/FunctionProduct
phzABCDEFGCore biosynthetic enzymesPhenazine-1-carboxylic acid (PCA)
phzOAromatic monooxygenaseThis compound
phzHAsparagine synthase homologPhenazine-1-carboxamide (PCN)
phzMPhenazine-specific methyltransferasePyocyanin (PYO)
phzSFlavin-containing monooxygenase
phzS (alone)Flavin-containing monooxygenase1-Hydroxyphenazine

Regulatory Mechanisms of this compound Biosynthesis in Microorganisms

The biosynthesis of phenazines, including this compound, is a metabolically costly process that is tightly regulated in microorganisms. nih.gov Production is typically linked to cell density and growth phase, and is controlled by complex regulatory networks. nih.govnih.gov

A primary level of control is exerted by quorum sensing (QS) systems, which allow bacteria to coordinate gene expression in response to population density. nih.govcolumbia.edu In many pseudomonads, phenazine gene expression, including the core phz operon, is regulated by a luxI/luxR-type QS system. nih.gov For instance, in P. chlororaphis 30-84, the PhzI/PhzR system is a key regulator. nih.gov

In addition to QS, global regulatory networks such as the GacS/GacA two-component system play a crucial role. nih.gov This system often acts as an overarching control, integrating various environmental signals to modulate the expression of secondary metabolite genes, including those for phenazine production. frontiersin.orgnih.gov The Gac system can, in turn, regulate QS systems, creating a hierarchical control structure. Other factors, such as the alternative sigma factor RpoS, are also involved, linking phenazine production to stationary phase and stress responses. nih.govresearchgate.net This intricate web of regulation ensures that the energetically expensive production of this compound and other phenazines is initiated only under appropriate environmental and physiological conditions. nih.govnih.gov

Table 2: Chemical Compounds Mentioned


Compound NameAbbreviation
This compound2-OH-PCA
Phenazine-1-carboxylic acidPCA
2-Hydroxyphenazine2-OH-PHZ
Chorismic acid-
Phenazine-1-carboxamidePCN
PyocyaninPYO
1-Hydroxyphenazine1-OH-PHZ

Two-Component Regulatory Systems (e.g., GacS/GacA, RpeA/RpeB)

Two-component signal transduction systems (TCSTs) are primary mechanisms through which bacteria sense and respond to environmental stimuli. In the context of phenazine biosynthesis, the GacS/GacA and RpeA/RpeB systems are particularly influential.

The GacS/GacA system is a highly conserved global regulator in Gram-negative bacteria that predominantly functions as a positive activator of secondary metabolism, including the production of phenazines. nih.gov The system comprises the sensor kinase GacS and the cognate response regulator GacA. nih.gov Upon receiving an as-yet-unidentified signal, GacS autophosphorylates and subsequently transfers the phosphoryl group to GacA. researchgate.net Phosphorylated GacA then acts as a transcriptional activator for genes encoding small regulatory RNAs (sRNAs), which in turn control the expression of various target genes at a post-transcriptional level. nih.govresearchgate.netresearchgate.net In Pseudomonas chlororaphis 30-84, a gacA mutant exhibits significantly downregulated expression of phenazine biosynthetic genes. nih.gov This system's control extends to other regulatory genes in the phenazine network, including the quorum-sensing genes phzI/phzR and the sigma factor rpoS. nih.gov

The RpeA/RpeB system in P. chlororaphis 30-84 provides a more nuanced level of control, with its components exerting opposing effects on phenazine biosynthesis. RpeA is a sensor protein that acts as a negative regulator, while RpeB is the cognate response regulator that positively controls phenazine production. nih.govresearchgate.net Studies have shown that a mutation in rpeB leads to a significant reduction in the expression of phenazine biosynthetic genes, whereas an rpeA mutant shows the opposite effect. nih.gov The RpeA/RpeB system functions upstream of other key regulators, including the phenazine-inducing protein (Pip) and the PhzR/PhzI quorum-sensing system. nih.govresearchgate.net RpeB positively influences the expression of pip, which in turn activates the PhzI/PhzR system. researchgate.net It is proposed that RpeA functions as a phosphatase, dephosphorylating RpeB, thereby inhibiting its positive regulatory activity. researchgate.net

System Component Function in Phenazine Biosynthesis Mechanism of Action
GacS/GacAGacSSensor KinaseSenses environmental signal and autophosphorylates.
GacAResponse RegulatorWhen phosphorylated, activates transcription of sRNAs.
RpeA/RpeBRpeASensor KinaseNegative regulator; likely acts as a phosphatase on RpeB. nih.govresearchgate.net
RpeBResponse RegulatorPositive regulator; activates expression of pip and phzR. nih.gov

Roles of Small RNAs (sRNAs) and Sigma Factors (e.g., RpoS)

The regulation of phenazine biosynthesis is further refined by the action of small non-coding RNAs (sRNAs) and alternative sigma factors, which integrate signals from global regulatory networks.

Small RNAs , particularly those regulated by the GacS/GacA system, play a critical role in the post-transcriptional control of phenazine biosynthesis. nih.govfrontiersin.org In many Pseudomonas species, the GacA-activated sRNAs (such as RsmX, RsmY, and RsmZ) function by sequestering translational repressor proteins, most notably RsmA and RsmE. nih.govnih.gov These repressor proteins would otherwise bind to the 5' untranslated region (5'-UTR) of target mRNAs, including those of the phz operon, blocking ribosome binding and thus inhibiting translation. plos.orgresearchgate.net By binding to and titrating RsmE, the Gac-dependent sRNAs alleviate this repression, allowing for the translation of phenazine biosynthetic genes. nih.govplos.org Studies in P. chlororaphis have shown that overexpression of rsmE leads to decreased phenazine production, and a mutation in rsmE can bypass the need for a functional GacA in phenazine gene expression. nih.govresearchgate.net

The sigma factor RpoS (σS), also known as the stationary-phase or stress sigma factor, is another key global regulator that influences phenazine production. plos.orgwikipedia.org RpoS levels increase as bacterial cultures enter the stationary phase or encounter various stress conditions. wikipedia.org RpoS directs the RNA polymerase to transcribe a specific set of genes involved in stress resistance and secondary metabolism. frontiersin.org A functional rpoS gene is required for optimal production of phenazines and the associated AHL signals. researchgate.net The expression of rpoS itself is under the control of the GacS/GacA system. nih.gov There is evidence of cross-regulation between the PhzI/PhzR system and RpoS, indicating a complex interplay where the quorum-sensing system is a central regulator of antagonism mediated by secondary metabolites. researchgate.netnih.gov In some cases, RpoS can also indirectly inhibit the expression of certain genes by competing with the primary sigma factor (σ70) for a limited pool of core RNA polymerase. nih.gov

Negative Regulatory Factors Affecting Biosynthesis (e.g., LON Protease)

While many regulatory elements act to promote phenazine biosynthesis, negative regulators are equally important for ensuring that production is appropriately timed and does not become metabolically burdensome.

The LON protease , an ATP-dependent protease, has been identified as a significant negative regulator of the Gac/Rsm signal transduction pathway and, consequently, of phenazine production. nih.gov In Pseudomonas protegens, LON protease negatively affects the stability of the GacA protein. nih.govresearchgate.net In a lon mutant, the stability and steady-state levels of GacA are significantly increased, leading to enhanced expression of the Gac-dependent sRNAs (RsmY and RsmZ) and a subsequent increase in antibiotic production. nih.gov Similarly, in P. chlororaphis, LON protease negatively regulates the production of phenazine-1-carboxylic acid. frontiersin.org Another mechanism by which LON can repress phenazine synthesis has been identified in P. chlororaphis HT66, where LON was found to directly degrade the AHL synthase PhzI, thereby downregulating the PhzI/R quorum-sensing system. nih.gov This degradation targets the N-terminal region of the PhzI protein. nih.gov Therefore, LON protease can exert its negative regulatory effect at multiple levels of the phenazine biosynthesis control hierarchy.

Microbial Production and Metabolic Engineering of 2 Hydroxyphenazine 1 Carboxylic Acid

Natural Producers of 2-Hydroxyphenazine-1-carboxylic Acid

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, with a notable prevalence in Pseudomonas and Streptomyces species. nih.gov Among the diverse array of phenazine (B1670421) derivatives, this compound (2-OH-PCA) is a significant secondary metabolite produced by several soil-dwelling bacteria. This compound, along with its precursor phenazine-1-carboxylic acid (PCA), plays a crucial role in the ecological competence and biocontrol activity of these microorganisms.

Predominant Roles of Pseudomonas Species (P. chlororaphis, P. aureofaciens, P. fluorescens)

The production of this compound is predominantly associated with fluorescent Pseudomonas species, which are well-known for their ability to synthesize a variety of secondary metabolites that contribute to their survival and competitiveness in the rhizosphere. nih.govnih.gov Among these, Pseudomonas chlororaphis (often historically referred to as Pseudomonas aureofaciens) and Pseudomonas fluorescens are the most well-characterized producers of this compound. nih.govasm.orgnih.gov

These bacteria synthesize phenazine-1-carboxylic acid (PCA) as a core phenazine molecule through a conserved biosynthetic pathway encoded by the phz gene cluster. nih.govnih.gov Specific strains within these species possess an additional gene, phzO, which encodes a monooxygenase responsible for the hydroxylation of PCA to form this compound. nih.govasm.orgfrontiersin.org This subsequent modification diversifies the phenazine profile of the producing organism, which can influence its biological activities and ecological niche. nih.govnih.gov The production of 2-OH-PCA is often accompanied by the presence of 2-hydroxyphenazine (B1496473) (2-OH-PHZ), which can be formed through the spontaneous decarboxylation of 2-OH-PCA. mdpi.comresearchgate.net

The relative abundance of PCA and 2-OH-PCA can vary between different strains and is influenced by environmental conditions. nih.govplos.org This differential production is significant as the ratio of these two phenazines can impact the biocontrol efficacy and biofilm formation of the producing strain. plos.org

Identification and Characterization of Specific this compound Producing Strains

Several specific strains of Pseudomonas have been identified and extensively studied for their production of this compound. These strains serve as important models for understanding the biosynthesis, regulation, and ecological function of this phenazine derivative.

One of the most well-documented producers is Pseudomonas chlororaphis 30-84 (also known as Pseudomonas aureofaciens 30-84). nih.govasm.orgnih.gov This strain produces both PCA and 2-OH-PCA, with the latter being crucial for its biofilm-forming capabilities. nih.govplos.org Research on this strain has been instrumental in elucidating the genetic basis of 2-OH-PCA synthesis, particularly the role of the phzO gene. nih.govasm.org

Another notable strain is Pseudomonas chlororaphis GP72 , isolated from the rhizosphere of green pepper. researchgate.netresearchgate.net This strain naturally produces PCA, 2-OH-PCA, and 2-OH-PHZ. researchgate.net Its capacity for 2-OH-PCA production has made it a target for metabolic engineering to enhance the yield of its derivatives. researchgate.netresearchgate.net

Pseudomonas chlororaphis H18 , a strain isolated from a natural plant rhizosphere, has also been identified as a producer of 2-OH-PCA, alongside PCA and 2-OH-PHZ. d-nb.info This strain is recognized for its relatively high titers of these compounds in their wild-type state. d-nb.info

The table below summarizes some of the key identified strains and their phenazine production profiles.

StrainSpeciesProduced PhenazinesKey Characteristics
30-84 Pseudomonas chlororaphis (aureofaciens)PCA, 2-OH-PCAModel organism for studying 2-OH-PCA biosynthesis and its role in biofilm formation. nih.govnih.govasm.orgnih.gov
GP72 Pseudomonas chlororaphisPCA, 2-OH-PCA, 2-OH-PHZIsolated from green pepper rhizosphere; used in metabolic engineering for enhanced phenazine production. researchgate.netresearchgate.net
H18 Pseudomonas chlororaphisPCA, 2-OH-PCA, 2-OH-PHZNatural high-titer producer of phenazines. d-nb.info
YL-1 Pseudomonas chlororaphisPCA, PCN, 2-OH-PCA, 2-OH-PHZIsolated from soybean rhizosphere with broad-spectrum antibacterial activities. mdpi.comnih.gov

Biotechnological Approaches for Enhanced Production of this compound

The valuable biological activities of this compound and its derivatives have spurred research into methods for increasing their production through biotechnological means. These approaches primarily involve the optimization of fermentation conditions and the genetic manipulation of the producing microorganisms.

Optimization of Microbial Fermentation Processes for Increased Yields

The culture conditions play a pivotal role in the production of secondary metabolites, including 2-OH-PCA. Optimization of the fermentation process is a key strategy to enhance yields. This involves manipulating various physical and chemical parameters of the culture environment.

One effective approach is the implementation of a two-stage fermentation strategy . nih.govacs.orgacs.org For instance, in P. chlororaphis GP72AN, a strategy involving the addition of dithiothreitol (B142953) (DTT) at an early stage to boost the production of the precursor PCA, followed by the addition of an oxidizing agent like hydrogen peroxide (H₂O₂) at a later stage to enhance the conversion of PCA to 2-OH-PHZ (via 2-OH-PCA), has been shown to significantly increase the final product yield. nih.govacs.orgacs.org

The composition of the culture medium is another critical factor. Supplementing the medium with specific precursors or inducers can direct the metabolic flux towards phenazine biosynthesis. For example, the addition of exogenous PCA to the culture broth of P. chlororaphis GP72AN has been observed to have a positive feedback effect, leading to enhanced synthesis of both PCA and its hydroxylated derivatives. researchgate.net The choice of carbon source, such as glycerol, and the optimization of its concentration are also important for efficient production. nih.govacs.orgacs.org

Furthermore, controlling the pH of the fermentation broth is essential for optimal microbial growth and metabolite synthesis. Maintaining a stable pH, for instance at 7.2 for Pseudomonas chlororaphis H5ΔfleQΔrelA, has been shown to significantly increase the production of phenazine derivatives. mdpi.com

Genetic Engineering Strategies for Overproduction

Metabolic engineering of the producing strains offers a powerful and targeted approach to overproduce this compound and its derivatives. These strategies focus on modifying the genetic makeup of the microorganism to enhance the biosynthetic pathway of the target compound and eliminate competing metabolic routes.

In P. chlororaphis GP72, the overexpression of six key genes, including ppsA, tktA, phzC, aroB, aroD, and aroE, which are involved in gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and the shikimate pathway, resulted in a significant increase in 2-OH-PHZ production. researchgate.net Similarly, enhancing the shikimate pathway in P. chlororaphis Lzh-T5 has been shown to promote PCA production, which is the direct precursor for 2-OH-PCA. frontiersin.orgnih.gov

The table below provides examples of genetic engineering strategies and their impact on phenazine production.

StrainGenetic ModificationEffect on ProductionReference
P. chlororaphis GP72Knockout of negative regulatory genes (pykF, rpeA, rsmE, lon)Over 60-fold increase in 2-OH-PHZ production. researchgate.net
P. chlororaphis GP72Overexpression of shikimate pathway genes (ppsA, tktA, phzC, aroB, aroD, aroE)Further increase in 2-OH-PHZ production, reaching 450.4 mg/L. researchgate.net
P. chlororaphis Lzh-T5Knockout of phzOAccumulation of PCA by preventing its conversion to 2-OH-PCA. frontiersin.orgnih.gov
P. chlororaphis Lzh-T5Enhancement of the shikimate pathwayIncreased PCA production. frontiersin.orgnih.gov
Blocking Competing Metabolic Pathways for Precursor Rerouting

The core precursor for all phenazine compounds is chorismate, an intermediate of the shikimate pathway. researchgate.net Metabolic flux from this pathway is distributed among several key biosynthetic routes, including the production of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and other essential molecules like coenzyme Q. nih.govnih.gov To enhance the yield of phenazine-1-carboxylic acid (PCA), the direct precursor to 2-OH-PCA, it is crucial to redirect the metabolic flux from these competing pathways toward phenazine biosynthesis.

Another effective approach is the targeted disruption of pathways that directly compete for PCA itself. Different phenazine-producing organisms possess modification genes that convert PCA into a variety of other phenazine derivatives. For instance, the phzH gene product converts PCA to phenazine-1-carboxamide (B1678076), while phzS is involved in the synthesis of 1-hydroxyphenazine. nih.govfrontiersin.org To specifically accumulate a precursor like PCA for subsequent conversion to 2-OH-PCA, knocking out these competing modification genes is a viable strategy. By eliminating these side reactions, the metabolic flux is consolidated, leading to a higher concentration of the desired precursor.

Table 1: Strategies for Rerouting Precursor Metabolism for Phenazine Production

Strategy Target Gene(s) Function of Gene Product(s) Desired Outcome
Enhance Precursor Supply ppsA Phosphoenolpyruvate (B93156) (PEP) synthase Increased PEP pool
tktA Transketolase Increased Erythrose 4-phosphate (E4P) pool
Block Competing Chorismate Usage Aromatic amino acid biosynthesis genes Enzymes for tryptophan, tyrosine, phenylalanine synthesis Increased chorismate flux to phenazine pathway

| Block Competing PCA Conversion | phzH, phzS | Phenazine-modifying enzymes | Accumulation of PCA |

Engineering Regulatory Genes for Constitutive or Induced Production

The production of phenazines in microorganisms like Pseudomonas is governed by complex regulatory networks that control the expression of the core biosynthetic genes (phzABCDEFG). nih.govnih.gov Manipulating these regulatory elements is a powerful tool to achieve constitutive or enhanced production of phenazine precursors.

A key regulatory network is the GacS/GacA two-component system, which positively influences phenazine synthesis. nih.gov This system controls the expression of small non-coding RNAs (e.g., RsmX, RsmY, RsmZ) that, in turn, sequester translational repressor proteins like RsmA and RsmE. nih.govplos.org These repressor proteins would otherwise inhibit the translation of phenazine biosynthesis genes. Therefore, engineering this pathway to favor activation can significantly boost production. A direct strategy is the knockout of negative regulatory elements. For example, deleting the rsmE gene in Pseudomonas chlororaphis LDPCA-1 led to a notable increase in PCA production from 4,863.2 mg/L to 5,362.1 mg/L. nih.govresearchgate.net

Table 2: Effects of Engineering Regulatory Genes on Phenazine Production

Target Gene Regulatory Role Engineering Strategy Organism Observed Effect on Phenazine Production
rsmE Negative (Translational Repressor) Gene Knockout P. chlororaphis Increased PCA yield from 4863.2 mg/L to 5362.1 mg/L
lon Negative (Protease degrading GacA) Gene Knockout P. chlororaphis Increased PCA production
parS Negative (Sensor kinase of ParS/ParR system) Gene Knockout P. chlororaphis Increased PCA production

Biocatalytic Systems for this compound Synthesis from Precursors

The conversion of PCA to 2-OH-PCA is a specific enzymatic hydroxylation step. This reaction provides a clear opportunity for the development of a dedicated biocatalytic system for the targeted synthesis of 2-OH-PCA.

The key enzyme responsible for this conversion is PhzO, a monooxygenase that hydroxylates PCA to form 2-OH-PCA. frontiersin.orgplos.org This enzymatic reaction is dependent on the cofactor NADP(H) and is significantly enhanced by the presence of ferric ions (Fe³⁺). plos.orgfigshare.com The PhzO enzyme has been successfully expressed heterologously in hosts like E. coli, demonstrating that it is solely sufficient to catalyze this conversion. plos.org

A critical challenge in the biocatalytic production of 2-OH-PCA is the inherent instability of the product. 2-OH-PCA can undergo spontaneous, non-enzymatic decarboxylation to form 2-hydroxyphenazine (2-OH-PHZ). plos.orgfigshare.com The kinetics of this decarboxylation follow a first-order reaction and are influenced by factors such as temperature and pH. figshare.com

Therefore, an effective biocatalytic system must not only optimize the enzymatic conversion but also manage the stability of the 2-OH-PCA product. This could involve several strategies:

Immobilized Enzyme Systems: Using immobilized PhzO in a flow reactor could allow for continuous conversion of PCA, with immediate removal and stabilization of the 2-OH-PCA product.

Reaction Condition Optimization: The conversion process can be fine-tuned by controlling temperature and pH to maximize the rate of the PhzO-catalyzed reaction while minimizing the rate of spontaneous decarboxylation. Studies have identified 28°C as an optimal temperature for the conversion. plos.org

In Situ Product Removal: Integrating a product extraction or separation step into the biocatalytic process could continuously remove 2-OH-PCA from the reaction environment, preventing its degradation.

The development of such cell-free or whole-cell biocatalytic systems hinges on a detailed understanding of the kinetics of both the enzymatic synthesis and the chemical decomposition of 2-OH-PCA. mdpi.com

Table 3: Components and Considerations for a 2-OH-PCA Biocatalytic System

Component/Factor Role/Effect Key Considerations
Enzyme PhzO (Monooxygenase) Catalyzes the hydroxylation of PCA to 2-OH-PCA.
Substrate Phenazine-1-carboxylic acid (PCA) The direct precursor for the enzymatic reaction. High concentrations may inhibit the enzyme.
Cofactor NADP(H) Required for the catalytic activity of the PhzO monooxygenase.
Enhancer Fe³⁺ (Ferric ions) Enhances the activity of the PhzO enzyme.
Product Instability Spontaneous Decarboxylation 2-OH-PCA degrades to 2-hydroxyphenazine (2-OH-PHZ) in a non-enzymatic, first-order reaction.

| Temperature & pH | Reaction Kinetics | Affect both the enzymatic synthesis rate and the chemical degradation rate of the product. |

Biological Functions and Mechanisms of Action of 2 Hydroxyphenazine 1 Carboxylic Acid

Role in Microbial Interactions and Ecological Niches

2-Hydroxyphenazine-1-carboxylic acid (2-OH-PCA) is a secondary metabolite produced by various bacteria, primarily belonging to the genus Pseudomonas. This phenazine (B1670421) derivative plays a crucial role in shaping microbial communities and defining the ecological niche of the producing organism through its diverse biological activities. nih.govmdpi.com The production of different phenazines, including 2-OH-PCA, can vary between bacterial strains of the same species, and these differences are thought to influence their survival, persistence, and interactions with other organisms in their environment, such as the rhizosphere. nih.govnih.gov

2-OH-PCA exhibits broad-spectrum antibiotic activity against a range of plant pathogens, including fungi, bacteria, and oomycetes. nih.govnih.gov This antagonistic capability is a key factor in the biocontrol activity of producing organisms like Pseudomonas chlororaphis. For instance, P. chlororaphis 30-84, a well-studied biocontrol agent, produces 2-OH-PCA, which is essential for the inhibition of the take-all disease fungus, Gaeumannomyces graminis var. tritici. nih.govplos.org The production of hydroxylated phenazines like 2-OH-PCA has been shown to be more effective against certain pathogens compared to its precursor, phenazine-1-carboxylic acid (PCA). plos.org The ability to produce these compounds provides a competitive advantage to the bacteria, allowing them to suppress the growth of deleterious microorganisms in the soil and on plant roots. nih.govmdpi.com

The table below summarizes a comparison of the bioactivity between 2-OH-PCA and PCA against a specific phytopathogen.

CompoundTarget PhytopathogenObserved Bioactivity
This compound (2-OH-PCA) Gaeumannomyces graminis var. triticiStronger inhibitory activity
Phenazine-1-carboxylic acid (PCA) Gaeumannomyces graminis var. triticiInhibitory activity, but less potent than 2-OH-PCA

Cellular and Molecular Mechanisms of Action

The antimicrobial and biofilm-modulating effects of 2-OH-PCA are rooted in its ability to interfere with fundamental cellular processes in target organisms and the producing bacterium itself. These mechanisms involve the generation of oxidative stress and the structural modification of microbial communities.

Phenazines are well-known for their redox-active nature, which enables them to participate in electron transfer reactions. nih.govtandfonline.com This property is central to their mechanism of inducing oxidative stress in other organisms. Phenazines can accept electrons from cellular reductants and subsequently reduce molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govtandfonline.com These ROS are highly reactive and can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.govnih.govtandfonline.com While much of the research has focused on other phenazines like pyocyanin (B1662382) and PCA, the fundamental redox cycling mechanism is a shared characteristic of the phenazine class of compounds. nih.govtandfonline.comresearchgate.netnih.gov The production of ROS is a key component of the antagonistic activity of phenazine-producing bacteria against competing microbes. nih.govnih.gov In response to the oxidative stress they generate, phenazine-producing bacteria themselves upregulate ROS-detoxifying enzymes, such as catalases and superoxide dismutases, to protect against self-toxicity. nih.gov

Beyond its direct antimicrobial effects, 2-OH-PCA plays a significant role in structuring microbial communities through its influence on biofilm formation. nih.govplos.orgnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection and facilitates intercellular interactions. tandfonline.comnih.govpnnl.gov Enhanced production of 2-OH-PCA by Pseudomonas chlororaphis 30-84 has been shown to promote cell adhesion and alter the three-dimensional structure of biofilms. nih.govplos.orgnih.gov This effect is more pronounced compared to that of PCA, indicating a specific role for the hydroxylated derivative in biofilm development. plos.org The production of 2-OH-PCA stimulates the formation of a more structured and robust biofilm matrix. nih.govplos.org

The following table presents findings from a study on the effect of different phenazines on biofilm matrix and eDNA production in P. chlororaphis 30-84.

P. chlororaphis 30-84 DerivativePhenazine(s) ProducedRelative Biofilm Matrix ProductionRelative eDNA Release
Wild TypePCA and 2-OH-PCAModerateModerate
30-84O* (overproduces 2-OH-PCA)Primarily 2-OH-PCAHighHigh
30-84PCA (produces only PCA)PCA onlyLowLow
30-84ZN (phenazine-deficient)NoneVery LowVery Low

Influence on Biofilm Formation and Structural Integrity

Linkage to Cell Autolysis Mechanisms and Pyocin Production in Biofilms

Research has established a significant link between the production of this compound (2-OH-PCA) and the induction of cell autolysis and pyocin production within bacterial biofilms, particularly in Pseudomonas chlororaphis 30-84. The presence of 2-OH-PCA has been shown to upregulate a gene cluster associated with a bacteriophage-derived pyocin and its corresponding lysis cassette. nih.govnih.govplos.org This upregulation is a key mechanism driving the release of extracellular DNA (eDNA), which is a critical component of the biofilm matrix. nih.govnih.gov

Alteration of Biofilm Architecture and Cell Adhesion

The production of this compound significantly influences the physical characteristics of biofilms, including their architecture and the adhesion of cells to surfaces. nih.govnih.govresearchgate.net Enhanced production of 2-OH-PCA has been observed to promote cell adhesion and modify the three-dimensional structure of surface-attached biofilms. nih.govnih.govresearchgate.net This alteration is closely associated with the previously mentioned release of extracellular DNA (eDNA), which acts as a structural scaffold within the biofilm matrix. nih.govnih.gov

The presence of eDNA, facilitated by 2-OH-PCA-induced cell lysis, is essential for maintaining the mass and structural integrity of the biofilm. nih.govnih.gov Studies have demonstrated that derivatives of P. chlororaphis 30-84 that overproduce 2-OH-PCA exhibit a greater ability to adhere to surfaces and form more structured biofilms compared to strains producing other phenazines or no phenazines at all. nih.gov This suggests that 2-OH-PCA plays a specialized role in shaping the physical environment of the biofilm, which can have significant implications for the survival and persistence of the bacterial community.

Modulation of Cellular Redox States and Electron Transfer Pathways

Phenazines, including this compound, are redox-active compounds that can play a crucial role in modulating cellular redox states and participating in electron transfer pathways. While the broader class of phenazines is known to influence the redox environment and facilitate extracellular electron transfer, the specific functions of 2-OH-PCA in these processes are an area of ongoing research. repec.orgnih.gov The ability of phenazines to act as electron shuttles is a key aspect of their biological activity, enabling bacteria to access otherwise unavailable electron acceptors. repec.org This capability is vital for survival in diverse and challenging environments.

Potential in Biological Control Systems Research

This compound has garnered significant attention in the field of biological control due to its potent antibiotic properties against a range of plant pathogens. nih.govplos.orgrepec.org Produced by rhizobacteria such as Pseudomonas chlororaphis, 2-OH-PCA contributes to the suppression of plant diseases, making it a valuable compound for the development of biocontrol agents. nih.govplos.org

The efficacy of 2-OH-PCA as a biocontrol agent is attributed to its broad-spectrum antibiotic activity. nih.gov Research has shown that altering the types of phenazines produced by a bacterial strain can enhance its ability to inhibit different fungal pathogens. nih.gov This suggests that the specific production of 2-OH-PCA can be tailored to target particular plant diseases. The study of 2-OH-PCA in biological control systems offers a promising avenue for developing sustainable agricultural practices and reducing the reliance on chemical pesticides. nih.govplos.orgrepec.org

Advanced Analytical Methodologies for 2 Hydroxyphenazine 1 Carboxylic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of 2-hydroxyphenazine-1-carboxylic acid, allowing for its isolation from complex mixtures and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely employed technique for the analysis of phenazine (B1670421) compounds. The separation is typically achieved on a reverse-phase column, such as a C18 column. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution, sometimes with additives like formic acid to improve peak shape and resolution.

Table 1: Representative HPLC-UV Parameters for Phenazine Analysis

Parameter Typical Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Detector
Wavelength 250 - 370 nm
Injection Volume 10 - 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both the identification and quantification of this compound. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For identification, the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound is expected to be around 240.0535 (exact mass). Further fragmentation of this parent ion (MS/MS) generates a unique fragmentation pattern that can be used for definitive structural confirmation.

In a publicly available mass spectrum of this compound, the precursor ion [M-H]⁻ was observed at an m/z of 239.0462 in negative ion mode. massbank.eu This information is critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for highly sensitive and specific quantification in complex matrices.

Table 2: LC-MS Parameters for the Identification of this compound

Parameter Value
Instrument LC-ESI-QTOF
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (m/z) 239.0462
Collision Energy (CE) 20 eV
Chromatography Column BEH C18 (1.7 µm, 2.1x100mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 400 µL/min

Data sourced from MassBank record MSBNK-BGC_Munich-RP018812 massbank.eu

Electrophoretic Methods for Compound Analysis

Electrophoretic techniques offer an alternative to chromatography for the separation of charged molecules like this compound.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. A study on the rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine (B1496473) demonstrated the effectiveness of CZE for these compounds. nih.gov The method was validated and showed good linearity, low limits of detection (LOD), and quantification (LOQ). nih.gov

The optimized conditions included a phosphate (B84403) buffer at pH 7.3, a fused-silica capillary, and a separation voltage of 25 kV. nih.gov This technique allowed for the separation of phenazine compounds in under two minutes, highlighting its potential for high-throughput analysis. nih.gov

Table 3: CZE Method Validation for 2-Hydroxyphenazine Analysis

Parameter Value
Linear Range 10 - 250 µg/mL
Correlation Coefficient (r) 0.9997
Limit of Detection (LOD) 0.47 µg/mL
Limit of Quantification (LOQ) 1.56 µg/mL
Intra-day Precision (RSD%) 1.2 - 2.5
Inter-day Precision (RSD%) 2.1 - 4.3

Data for 2-hydroxyphenazine from a validated CZE method nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of novel compounds and for the confirmation of known structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including phenazine derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Table 4: Expected NMR Signals for this compound

Nucleus Expected Chemical Shift Range (ppm) Notes
¹H 7.0 - 9.0 Aromatic protons on the phenazine rings.
¹H >10 Carboxylic acid proton (may be broad or exchangeable).
¹H Variable Hydroxyl proton (position is concentration and solvent dependent).
¹³C 165 - 175 Carboxylic acid carbonyl carbon.
¹³C 110 - 150 Aromatic carbons of the phenazine core.

Genomic and Transcriptomic Approaches in Research

Genomic and transcriptomic methodologies are fundamental to understanding the production and regulation of this compound (2-OH-PCA). These advanced techniques allow researchers to identify the genetic blueprint for its biosynthesis and to study how gene expression is regulated in response to various environmental and cellular signals.

Whole-genome sequencing is a primary step in identifying the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like 2-OH-PCA. In fluorescent Pseudomonas species, which are notable producers of this compound, the biosynthesis of phenazines is governed by a highly conserved core gene cluster.

Through genome sequencing of strains such as Pseudomonas chlororaphis Lzh-T5 and Pseudomonas aureofaciens 30-84, researchers have identified the typical phenazine synthesis gene cluster, designated as the phz operon (phzABCDEFG). frontiersin.orgfrontiersin.org This core set of genes is responsible for synthesizing the precursor molecule, phenazine-1-carboxylic acid (PCA). frontiersin.org

Further genomic analysis and annotation have revealed a crucial gene located downstream of the core operon, named phzO. frontiersin.orgnih.gov This gene encodes a 55-kDa aromatic monooxygenase. nih.gov The PhzO enzyme is specifically responsible for the hydroxylation of PCA, converting it into 2-OH-PCA. frontiersin.orgfrontiersin.orgnih.gov The identification of the phz operon and the specific modifying gene phzO through genome sequencing provides a complete genetic map for the biosynthesis of 2-OH-PCA. frontiersin.orgnih.gov In other microorganisms, such as Streptomyces kebangsaanensis, whole-genome sequencing has also been employed to successfully identify novel phenazine BGCs. researchgate.net

Table 1: Key Genes in the Biosynthesis of this compound

Gene/Operon Encoded Protein/Function Role in Biosynthesis Organism Examples
phzABCDEFG Core phenazine biosynthesis enzymes Synthesis of the precursor phenazine-1-carboxylic acid (PCA) from the shikimic acid pathway. frontiersin.orgfrontiersin.org Pseudomonas chlororaphis, Pseudomonas aureofaciens frontiersin.orgnih.gov

RNA-Sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR) are powerful transcriptomic tools used to investigate the expression levels of the genes involved in 2-OH-PCA biosynthesis and its broader effects on the producing organism.

A comprehensive RNA-Seq analysis of Pseudomonas chlororaphis 30-84 and its derivatives revealed the wide-ranging transcriptomic consequences of 2-OH-PCA production. nih.govnih.gov When comparing phenazine-producing strains to a mutant incapable of phenazine synthesis, a total of 802 genes were found to be differentially expressed. nih.govnih.gov Notably, strains producing 2-OH-PCA shared a common set of 240 differentially expressed genes. nih.govnih.gov This research highlighted that the production of 2-OH-PCA leads to significant changes in the bacterial transcriptome, including the upregulation of a bacteriophage-derived pyocin gene cluster, which contributes to cell lysis and the release of extracellular DNA (eDNA), a key component in biofilm matrices. nih.govnih.gov

To validate the findings from RNA-Seq, qPCR is often employed. In the P. chlororaphis 30-84 study, qPCR was used to confirm the differential expression of nine specific genes. nih.gov This technique allows for precise quantification of mRNA levels, confirming the regulatory patterns observed in the broader RNA-Seq data. frontiersin.orgnih.gov The mRNA fold change is typically calculated using the 2-ΔΔCt method, with a housekeeping gene like rpoD used as an internal reference. frontiersin.orgnih.gov

Table 2: Examples of Genes Differentially Regulated by 2-OH-PCA Production, Validated by qPCR

Gene Gene Function Expression Change in 2-OH-PCA Producers
katA Catalase Altered
ahpC Alkyl hydroperoxide reductase Altered
phzO Phenazine biosynthesis monooxygenase Altered
phrS Regulatory RNA Altered
antA Anthranilate 1,2-dioxygenase Differentially expressed
argC N-acetyl-gamma-glutamyl-phosphate reductase Differentially expressed
lrgA Regulator of cell lysis Differentially expressed
hol Holin (involved in cell lysis) Differentially expressed
fliC Flagellin Specifically altered in high 2-OH-PCA producer

Data sourced from a study on Pseudomonas chlororaphis 30-84. nih.gov

Bioinformatic tools are essential for rapidly identifying potential BGCs from the vast amount of data generated by genome sequencing. The Antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a leading software pipeline for the automated genomic identification and analysis of secondary metabolite BGCs. nih.govwur.nl

By inputting a genomic sequence into the antiSMASH web server or standalone version, the software systematically scans for genes associated with secondary metabolism. nih.govresearchgate.net It can detect a wide array of BGC types, including those for phenazines. nih.govsecondarymetabolites.org The tool identifies core biosynthetic genes, ancillary genes involved in modification and transport, and regulatory genes within a specific genomic region. The output provides a detailed annotation of the predicted gene cluster, its similarity to known clusters from databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster), and a prediction of the chemical class of the resulting metabolite. researchgate.netsecondarymetabolites.org This predictive capability accelerates the discovery of novel phenazine producers and provides initial hypotheses about the types of phenazines a microorganism might synthesize, guiding further experimental validation. nih.govwur.nl

Microscopic Techniques for Studying Cellular Effects

Microscopic techniques, particularly high-resolution methods like scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are invaluable for visualizing the direct cellular and morphological effects of phenazine compounds on target organisms. While studies may focus on the precursor PCA, the findings provide critical insight into the mode of action applicable to its derivatives like 2-OH-PCA.

In studies investigating the antagonistic activity of PCA against pathogens, electron microscopy has revealed severe cellular damage. When the fungal pathogen Botrytis cinerea was treated with PCA, SEM analysis showed distorted and damaged hyphae and a marked reduction in the formation of the protective exopolysaccharide (EPS) layer. researchgate.net

Similarly, when the fish pathogen Vibrio anguillarum was exposed to PCA, microscopic observation detailed significant alterations in cell morphology. frontiersin.org TEM images showed that treated cells underwent complete lysis, with the release of fragmented cytoplasm into the surrounding environment, while untreated cells remained intact with a densely-stained cytoplasm. frontiersin.org These microscopic studies demonstrate that a key mode of action for these phenazine compounds is the disruption of cell membrane integrity, leading to lysis and cell death. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying 2-OHPCA from bacterial cultures?

  • Methodology : 2-OHPCA is typically extracted from Pseudomonas spp. (e.g., P. chlororaphis or P. aureofaciens) using solvent extraction with ethyl acetate or dichloromethane. Subsequent purification involves column chromatography (silica gel or Sephadex LH-20) and HPLC with UV detection (λ = 254–365 nm, depending on phenazine absorbance maxima). Confirmation of purity is achieved via LC-MS and comparison to spectral data (UV-Vis, IR) .

Q. How can researchers quantify 2-OHPCA in complex microbial matrices?

  • Methodology : Reverse-phase HPLC coupled with diode-array detection (DAD) is standard. Mobile phases often use acetonitrile/water gradients with 0.1% formic acid. For higher sensitivity, LC-MS/MS in multiple reaction monitoring (MRM) mode is recommended. Calibration curves should include structurally similar phenazines (e.g., PCA, 2-hydroxyphenazine) to account for matrix effects .

Q. What genetic markers indicate the potential for 2-OHPCA biosynthesis in bacterial strains?

  • Methodology : Screen for the phz gene cluster, particularly phzO, which encodes the monooxygenase responsible for hydroxylating PCA to 2-OHPCA. PCR primers targeting conserved regions of phzF (core biosynthesis) and phzO (accessory modification) are used. Strains lacking phzO will produce PCA but not 2-OHPCA .

Advanced Research Questions

Q. How can metabolic engineering enhance 2-OHPCA yield in heterologous hosts?

  • Methodology :

Clone the phz operon (including phzO) into a high-copy plasmid under an inducible promoter (e.g., Ptac).

Optimize precursor supply by overexpressing shikimate pathway genes (aroG, aroB) to boost chorismate availability.

Use CRISPR interference to downregulate competing pathways (e.g., tryptophan biosynthesis).

Monitor redox balance, as 2-OHPCA production is sensitive to NAD(P)H/NAD(P)+ ratios .

Q. What redox mechanisms underlie 2-OHPCA’s antifungal activity?

  • Methodology :

  • Redox cycling assay : Measure superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) generation in fungal hyphae using nitroblue tetrazolium (NBT) and Amplex Red, respectively.
  • Electrochemical analysis : Cyclic voltammetry reveals 2-OHPCA’s midpoint redox potential (~-250 mV vs. SHE), which drives electron transfer to oxygen, generating reactive oxygen species (ROS) .

Q. How do researchers resolve contradictions in phenazine quantification across studies?

  • Methodology :

Standardize extraction protocols : Variability in solvent polarity and pH can alter recovery rates.

Cross-validate assays : Compare HPLC, spectrophotometric (A₃₆₀ for phenazines), and bioassay (antifungal activity) data.

Account for degradation : 2-OHPCA is prone to photodegradation; use amber vials and minimize light exposure .

Q. What experimental designs differentiate 2-OHPCA’s role in biocontrol from other phenazines?

  • Methodology :

  • Gene knockout : Compare antifungal activity of phzO mutants (PCA-only producers) vs. wild-type strains (PCA + 2-OHPCA).
  • Redox activity profiling : Use mutants lacking specific phenazines to isolate 2-OHPCA’s contribution to ROS bursts in pathogen inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.